4-氟-2-硝基苯甲酰氯

描述

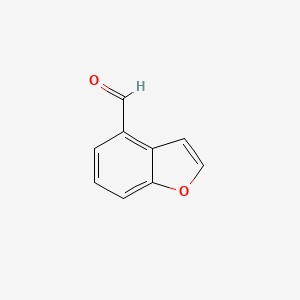

4-Fluoro-2-nitrobenzoyl chloride is a chemical compound that has been studied for its potential as a building block in the synthesis of various heterocyclic compounds, which are of significant importance in drug discovery. The compound's reactivity and structural properties make it a candidate for use in the preparation of nitrogenous heterocycles and other organic frameworks .

Synthesis Analysis

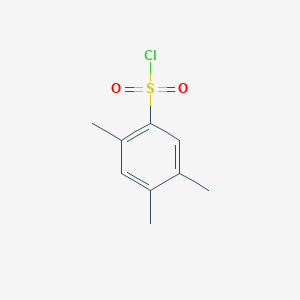

The synthesis of related compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, involves immobilization on Rink resin followed by chlorine substitution, reduction of the nitro group, and cyclization to afford a range of heterocycles . Another related compound, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, has been synthesized using the Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2-chlorophenyl) disulfide . These methods highlight the versatility of fluoro-nitrobenzoyl chlorides in synthesizing complex organic molecules.

Molecular Structure Analysis

The molecular structure of fluorinated benzimidazole-substituted nitronyl nitroxides, which are structurally related to 4-fluoro-2-nitrobenzoyl chloride, has been confirmed by single-crystal X-ray diffraction. The introduction of fluorine atoms into the benzene ring has been shown to significantly affect the acidity and redox properties of these compounds .

Chemical Reactions Analysis

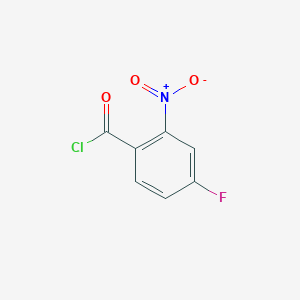

The reactivity of 4-fluoro-2-nitrobenzoyl chloride and related compounds has been explored in various chemical reactions. For instance, 5-nitrobenzoxazole derivatives have been synthesized from 2-fluoro-5-nitroaniline and benzoyl chloride derivatives under solvent-free conditions, demonstrating the compound's ability to undergo nucleophilic acyl substitution and intramolecular cyclization . Additionally, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole shows the potential for nucleophilic substitution reactions with pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-2-nitrobenzoyl chloride and related compounds have been studied to some extent. For example, the crystallization pathway of 4-fluorobenzoyl chloride, a compound with similar substituents, has been traced, revealing a new crystalline form that is polytypic to a previously reported form . The study of molecular salts of 2-chloro-4-nitrobenzoic acid has also provided insights into the importance of halogen bonds in the stabilization of crystal structures .

科学研究应用

溶解反应

4-氟-2-硝基苯甲酰氯已在溶解反应的背景下进行研究,这对于理解有机化学中的反应机制和动力学至关重要。Park等人(2019年)的研究重点是对邻硝基苯甲酰氯的溶解作用及其与对硝基苯甲酰氯在各种溶剂中的比较。研究突出了邻硝基基团在溶解反应中的影响,表明硝基基团的存在显著影响反应速率,特别是在水性氟醇溶剂中。这项研究提供了有关苯甲酰氯基团上取代基如何影响反应性和溶解速率的见解,这对于设计有机合成中的特定反应至关重要(Park et al., 2019)。

分析化学中的衍生

4-氟-2-硝基苯甲酰氯也用于化合物的衍生以进行分析目的。Higashi等人(2006年)探讨了各种衍生试剂的使用,包括4-硝基苯甲酰氯,以增强液相色谱-质谱联用(LC-MS)中雌激素的检测响应。研究发现,引入硝基苯基团,例如来自4-硝基苯甲酰氯,可以显著提高LC-MS分析中检测生物体液中雌激素的灵敏度。这种应用对于准确和敏感地检测复杂样品中的激素和其他生物活性化合物至关重要(Higashi et al., 2006)。

杂环化合物的合成

该化合物在合成杂环化合物方面发挥了重要作用,这是药物化学和材料科学的基石。例如,Stephensen和Zaragoza(1999年)研究了树脂结合的4-氟-3-硝基苯甲酸(与4-氟-2-硝基苯甲酰氯密切相关的化合物)与各种亲核试剂的反应,以合成N-羟基吲哚和苯并[c]异噁唑。这些杂环化合物在药物开发和材料化学中有许多应用,突显了氟硝基苯甲酰氯在合成复杂有机分子方面的多功能性(Stephensen & Zaragoza, 1999)。

抗菌活性研究

对4-氟-2-硝基苯甲酰氯衍生物的研究也延伸到抗菌活性领域。Janakiramudu等人(2017年)合成了3-氟-4-吗啉基苯胺的磺胺和氨基甲酸酯,起始于与4-氟-2-硝基苯甲酰氯共享功能基团的化合物。该研究评估了这些化合物对各种细菌和真菌的抗菌效力,为寻找新的抗菌剂提供了宝贵信息(Janakiramudu et al., 2017)。

安全和危害

Benzoyl chlorides are typically corrosive and can cause severe skin burns and eye damage . Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-fluoro-2-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(9)3-6(5)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMGZEFEQXWOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10537973 | |

| Record name | 4-Fluoro-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitrobenzoyl chloride | |

CAS RN |

57750-82-0 | |

| Record name | 4-Fluoro-2-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57750-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)